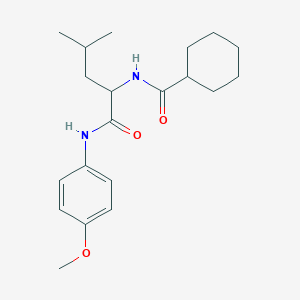![molecular formula C25H23N3OS B11034184 1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B11034184.png)
1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE is a complex organic compound that features an indole ring, a quinazoline ring, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from a suitable precursor such as 2-methylindole, the indole ring can be synthesized through Fischer indole synthesis.
Quinazoline Ring Formation: The quinazoline ring can be synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling Reaction: The indole and quinazoline intermediates are coupled using a sulfanyl linker under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the indole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE: Lacks the tetrahydro component in the quinazoline ring.
1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)AMINO]-1-ETHANONE: Contains an amino group instead of a sulfanyl group.
Uniqueness
The uniqueness of 1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C25H23N3OS |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C25H23N3OS/c1-16-23(18-11-5-7-13-20(18)26-16)22(29)15-30-25-27-21-14-8-6-12-19(21)24(28-25)17-9-3-2-4-10-17/h2-5,7,9-11,13,26H,6,8,12,14-15H2,1H3 |
Clave InChI |
QQIMQYFFSBFFHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=C(CCCC4)C(=N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{(5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11034108.png)
![8-ethyl-4,4-dimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11034110.png)

![6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-fluoro-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11034120.png)
![methyl 2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11034127.png)

![8-methoxy-6-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11034142.png)
![N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-3-(4-methoxybenzyl)-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide](/img/structure/B11034146.png)
![dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11034153.png)
![(1'Z)-6',6'-dimethyl-1'-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinolin]-2'(1'H)-one](/img/structure/B11034155.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11034157.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11034158.png)
![2-[(2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-6-phenylpyrimidin-4(3H)-one](/img/structure/B11034194.png)
![methyl 5-benzyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11034197.png)
